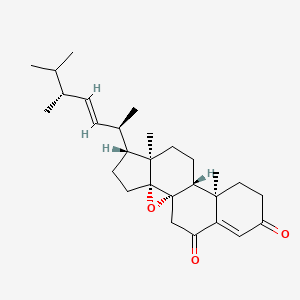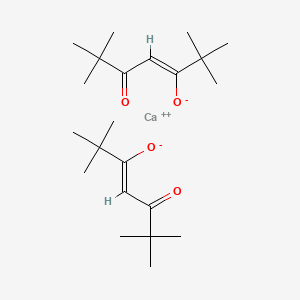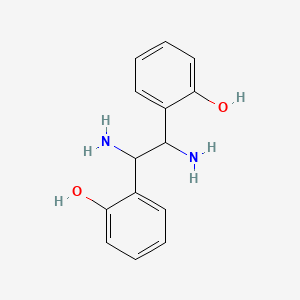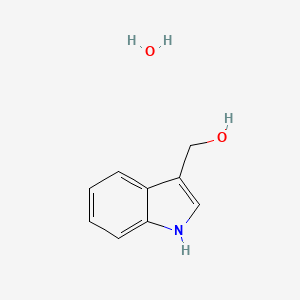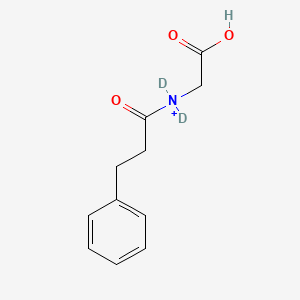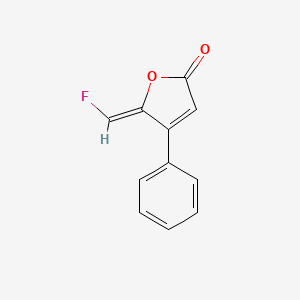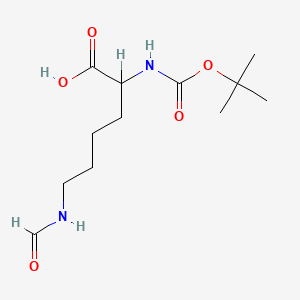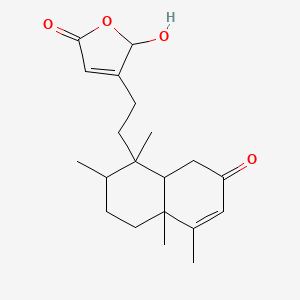
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is a natural diterpenoid compound found in the herbs of Polyalthia cheliensis . It is known for its diverse pharmacological activities and is widely used in scientific research related to life sciences . The compound has a molecular formula of C20H28O4 and a molecular weight of 332.43 g/mol .
Mechanism of Action
Target of Action
The primary targets of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide are histone-modifying enzymes, specifically the PRC2 complex . These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is often associated with diseases such as cancer .
Mode of Action
This compound interacts with its targets by regulating the expression of the histone-modifying enzymes . This interaction results in changes in the epigenetic landscape of the cell, affecting gene expression and cellular function .
Biochemical Pathways
The compound affects the biochemical pathways involved in histone modification and gene expression . By regulating the expression of histone-modifying enzymes, it can influence the state of chromatin and the transcriptional activity of genes . The downstream effects of these changes can include alterations in cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known to be soluble in various organic solvents, suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in certain cancer cells . For example, it has been shown to induce apoptosis in CML K562 cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by storage conditions, with optimal stability achieved when desiccated at -20°C .
Biochemical Analysis
Biochemical Properties
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to modulate the activity of histone-modifying enzymes, including enhancer of zeste homolog 2 (EZH2) and suppressor of zeste 12 homolog (Suz12) . These interactions are essential for regulating gene expression and maintaining cellular homeostasis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by regulating the PI3K-AKT pathway and Aurora B . This compound acts as a PI3K inhibitor, affecting cell survival, signaling transduction, and cell cycle progression. Additionally, it influences gene expression and cellular metabolism, contributing to its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of PI3K, thereby disrupting the PI3K-AKT signaling pathway . This inhibition results in reduced cell proliferation and increased apoptosis. Furthermore, the compound modulates the expression of histone-modifying enzymes, altering gene expression patterns and promoting cell death in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, such as storage at -20°C . Its activity may degrade over extended periods, necessitating careful handling and storage. Long-term studies have shown that the compound maintains its apoptotic effects on cancer cells, although the extent of its impact may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inducing apoptosis and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on histone-modifying enzymes suggests its role in epigenetic regulation, impacting cellular metabolism and gene expression. These interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions are essential for the compound’s bioavailability and therapeutic efficacy. Understanding the transport and distribution of the compound can provide insights into its pharmacokinetics and potential clinical applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide typically involves the extraction from natural sources such as Polyalthia cheliensis . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the extraction and purification processes used in laboratories can be scaled up for industrial production if needed.
Chemical Reactions Analysis
Types of Reactions: 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide has a wide range of applications in scientific research:
Industry: Although primarily used in research, its extraction and purification methods can be applied in the pharmaceutical industry for the development of new drugs.
Comparison with Similar Compounds
Clerodane Diterpenoids: Similar compounds include other clerodane diterpenoids found in Polyalthia cheliensis, which share similar structural features and biological activities.
16-Hydroxycleroda-3,13-dien-15,16-olide: This compound is closely related and exhibits similar pharmacological properties.
Uniqueness: 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide stands out due to its specific molecular structure, which contributes to its unique biological activities and potential therapeutic applications. Its ability to modulate histone-modifying enzymes and induce apoptosis in cancer cells highlights its significance in scientific research and drug development .
Properties
IUPAC Name |
3-[2-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNWQSVZIUIVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
